2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride
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Overview
Description
2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride is a chemical compound with the molecular formula C11H19ClN2OS and a molecular weight of 262.8 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride involves several steps, typically starting with the preparation of the thiophene derivative. Common synthetic routes include the condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring in its structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which distinguish it from other thiophene derivatives .
Properties
IUPAC Name |
2-amino-N-(1-thiophen-2-ylethyl)pentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS.ClH/c1-3-5-9(12)11(14)13-8(2)10-6-4-7-15-10;/h4,6-9H,3,5,12H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBZTJBZLJYLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)C1=CC=CS1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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